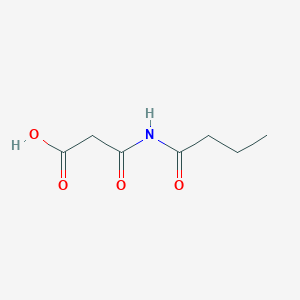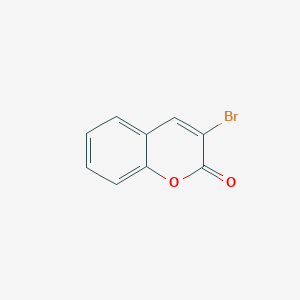
3-Bromo-2-chromenone
Overview
Description
3-Bromo-2-chromenone is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton . Chromone derivatives, including this compound, are known for their diverse biological activities and are considered privileged structures in drug development . The compound is characterized by the presence of a bromine atom at the third position of the chromenone ring, which significantly influences its chemical and biological properties .
Mechanism of Action
Target of Action
3-Bromo-2-chromenone, also known as 3-bromo-2H-chromen-2-one, is a chemical compound that belongs to the class of chromenone derivatives Chromone derivatives have been recognized as a privileged structure for new drug invention and development . They can combine with different types of receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . This suggests that the bromine atom at the 3rd position could significantly influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Chromone derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and hiv inhibitory potential . This suggests that this compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Chromone derivatives have shown promising anticancer and antiviral potential . This suggests that this compound could potentially have similar effects.
Action Environment
The biological activity of chromone derivatives can be influenced by the type, number, and position of substituents connected to the chromone core . This suggests that the bromine atom at the 3rd position could potentially influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
It is known that chromone derivatives, to which 3-Bromo-2-chromenone belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromone derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-chromenone can be synthesized through various methods. One common approach involves the bromination of 2-chromenone using bromine or a bromine source under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chromenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromenone ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
Substitution Reactions: Formation of substituted chromenone derivatives with varied functional groups.
Oxidation Reactions: Production of quinones and other oxidized products.
Reduction Reactions: Generation of dihydrochromenone derivatives.
Scientific Research Applications
Comparison with Similar Compounds
2-Chromenone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Chloro-2-chromenone: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
3-Iodo-2-chromenone: Contains an iodine atom, which may enhance certain biological activities due to its larger atomic size and different electronic properties.
Uniqueness of 3-Bromo-2-chromenone: The presence of the bromine atom at the third position of the chromenone ring imparts unique chemical and biological properties to this compound. This substitution pattern enhances its reactivity in substitution reactions and may improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-bromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCTYFCCOGXULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359561 | |
| Record name | 3-Bromo-2-chromenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-18-4 | |
| Record name | 3-Bromo-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chromenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


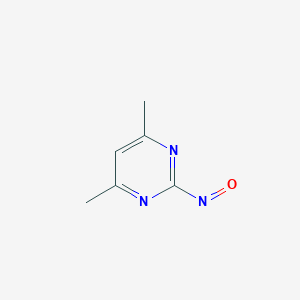
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)

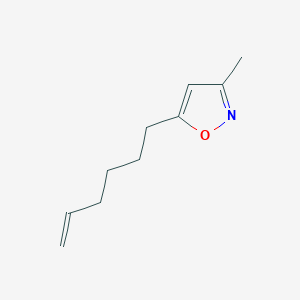

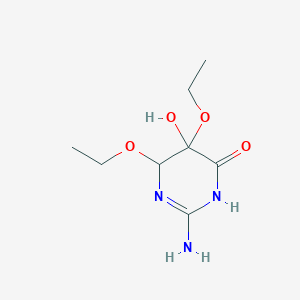


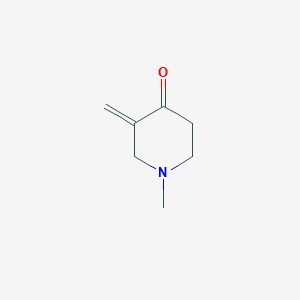
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
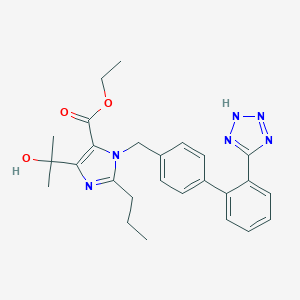

![5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile](/img/structure/B148502.png)
